1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine

Chemical procurement Building block quality Vendor qualification

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS 938115-06-1) is a disubstituted thiazole derivative bearing a 2-benzyl group, a 4-methyl group, and a 5-(1-aminoethyl) substituent on the thiazole ring. Its molecular formula is C₁₃H₁₆N₂S with a molecular weight of 232.35 g/mol.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
Cat. No. B13154453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CC2=CC=CC=C2)C(C)N
InChIInChI=1S/C13H16N2S/c1-9(14)13-10(2)15-12(16-13)8-11-6-4-3-5-7-11/h3-7,9H,8,14H2,1-2H3
InChIKeyIHNJTWJQDATSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine – Procurement Profile and Structural Baseline for Thiazole Amine Building Blocks


1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS 938115-06-1) is a disubstituted thiazole derivative bearing a 2-benzyl group, a 4-methyl group, and a 5-(1-aminoethyl) substituent on the thiazole ring . Its molecular formula is C₁₃H₁₆N₂S with a molecular weight of 232.35 g/mol . The compound is commercially supplied as a racemic mixture with a standard purity of ≥95% . It serves as a versatile heterocyclic building block for medicinal chemistry and chemical biology programs, particularly where a chiral amine handle attached to a 2,4,5-trisubstituted thiazole scaffold is required for library synthesis or SAR exploration .

Why Thiazole Ethanamines Are Not Interchangeable: Substitution-Dependent Physicochemical and Biological Profiles of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine


Thiazole ethanamine derivatives exhibit pronounced sensitivity to the nature and position of substituents on the thiazole ring. The 2-benzyl substituent in 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine confers distinct lipophilicity, metabolic stability, and target engagement potential that cannot be replicated by 2-phenyl or 2-unsubstituted analogs [1]. SAR studies on structurally related 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives demonstrate that the benzyl group directly modulates enzyme inhibitory activity, with IC₅₀ variations spanning an order of magnitude (3.6–19.6 μM) across closely related congeners [1]. Furthermore, QSAR investigations on 2-(2-benzylthiazol-4-yl)ethanamine confirm that the benzyl substitution pattern on the thiazole core is a critical determinant of histamine H₁ receptor ligand activity [2]. Generic substitution without preserving the specific 2-benzyl-4-methyl-5-(1-aminoethyl) arrangement therefore risks loss of desired pharmacological activity or altered physicochemical properties that can compromise downstream assay reproducibility.

Quantitative Comparator Evidence for 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine: Purity, Sourcing, and Class-Level Bioactivity Differentiation


Commercial Purity Benchmarking: Equivalent Specification to 2-Phenyl Analog with Broader Supplier Access for 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine

The target compound is supplied at ≥95% purity by multiple independent vendors including Bidepharm, Leyan, CymitQuimica, and Moldb, with batch-specific QC documentation (NMR, HPLC, GC) provided . The closest structural analog, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine (CAS 933724-83-5), is also offered at 95% purity but is listed by fewer suppliers and at a higher unit cost for comparable quantities . Purity specifications are therefore equivalent, but procurement reliability and cost-efficiency favor the benzyl-substituted compound.

Chemical procurement Building block quality Vendor qualification

Molecular Weight Differentiation: Higher MW of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine vs. Unsubstituted and 2-Phenyl Analogs Enables Distinct Physicochemical Property Tuning

The molecular weight of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine (232.35 g/mol) is 14.03 g/mol higher than the 2-phenyl analog (218.32 g/mol) and 90.13 g/mol higher than the 2-unsubstituted analog 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine (142.22 g/mol) [1]. The increased MW reflects the additional methylene spacer and benzyl group, which contribute to higher lipophilicity (predicted XLogP3 of ~2.6 for the benzyl-substituted core vs. ~2.2 for the phenyl analog, based on PubChem data for the corresponding ketone [2]). This MW and lipophilicity increment positions the compound in a distinct property space suitable for CNS or intracellular target programs where moderate lipophilicity and higher MW are desirable for membrane permeability.

Medicinal chemistry Physicochemical properties Lead optimization

Functional Group Differentiation: Primary Amine vs. Ketone in the 5-Position—1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine Enables Derivatization Pathways Not Available to the Ketone Analog

The target compound bears a primary amine at the 5-position, whereas the closest commercially available analog from the same thiazole core series, 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS 937598-06-6), carries a ketone [1]. The amine functionality enables direct participation in reductive amination, amide coupling, sulfonamide formation, and urea synthesis—key reactions in medicinal chemistry library construction—without requiring a reduction step from the ketone. The ketone analog (MW 231.32 g/mol) lacks hydrogen bond donor capacity (HBD = 0), whereas the target amine (HBD = 1) can both donate and accept hydrogen bonds, providing an additional interaction vector for target engagement [1].

Synthetic chemistry Building block utility Amide coupling

Class-Level Bioactivity Inference: 2-Benzyl-4-methylthiazole Scaffold Is Associated with Low-Micromolar Enzyme Inhibition in Xanthine Oxidase and Antimicrobial Assays

Although no direct bioactivity data have been reported for the specific compound 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine, the 2-benzyl-4-methylthiazole scaffold has demonstrated reproducible low-micromolar activity in published studies. 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives, which share the identical 2-benzyl-4-methylthiazole core with the target compound, exhibit xanthine oxidase inhibitory IC₅₀ values of 3.6, 8.1, and 9.9 μM for the most potent analogs (compounds 5j, 5k, 5l) [1]. Additionally, 2-benzyl-4-methyl-1,3-thiazole itself has been reported as a selective inhibitor of leishmanase , and thiazole-5-carboxamide derivatives bearing the 2-benzyl-4-methylthiazole motif show antimicrobial activity [2].

Xanthine oxidase inhibition Antimicrobial Structure-activity relationship

QSAR-Established Pharmacophoric Relevance: 2-Benzylthiazol-4-yl-ethanamine Motif Is a Validated H₁ Receptor Ligand Scaffold

Quantitative structure–activity relationship (QSAR) studies have systematically evaluated 2-(2-benzyl-4-thiazolyl)ethanamine derivatives as histamine H₁ receptor ligands, establishing that the benzyl substituent on the thiazole ring is a key pharmacophoric element. Chromatographic and biological activity data for this compound class were used to construct predictive QSAR models, demonstrating a statistically significant correlation between substituent properties and H₁-antihistamine activity [1]. The target compound 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine, possessing both the 2-benzylthiazole core and the ethanamine side chain, maps onto this validated pharmacophore, suggesting potential H₁ receptor modulatory activity that is absent in non-benzyl substituted analogs.

Histamine receptor QSAR CNS pharmacology

Stereochemical Considerations: Racemic Nature of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine as a Differentiator from Enantiopure Thiazole Amine Analogs

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine is provided as a racemic mixture, whereas certain thiazole ethanamine analogs are commercially available in enantiopure form, such as (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS 1344615-43-5) [1]. For programs where chirality at the α-carbon of the ethanamine is a critical determinant of biological activity, the racemic nature of the target compound may be either an advantage (enabling chiral resolution or asymmetric synthesis development) or a limitation (requiring additional purification for enantiopure requirements). This stereochemical property must be factored into procurement decisions when comparing with enantiopure alternatives.

Chiral building blocks Stereochemistry Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine Based on Quantitative Comparator Evidence


Medicinal Chemistry Library Synthesis Requiring Amine-Functionalized Thiazole Scaffolds

The primary amine at the 5-position enables direct incorporation into compound libraries via amide coupling, reductive amination, or sulfonamide formation without a ketone reduction step. This eliminates 1–2 synthetic steps compared to using the ketone analog 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS 937598-06-6) . The compound's MW (232.35 g/mol) and predicted lipophilicity position it favorably for lead-like chemical space, particularly for CNS or intracellular targets where moderate logP is desirable .

Xanthine Oxidase Inhibitor Hit-Finding and SAR Expansion

The 2-benzyl-4-methylthiazole core has demonstrated xanthine oxidase inhibitory activity with IC₅₀ values of 3.6–9.9 μM in structurally related 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives . 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine provides an alternative functionalization point at the 5-position (amine vs. carboxylic acid), enabling exploration of a distinct SAR vector while retaining the bioactive thiazole core.

Histamine H₁ Receptor Ligand Screening Cascades for CNS Drug Discovery

QSAR studies have validated the 2-benzylthiazol-4-yl-ethanamine pharmacophore for H₁ receptor antagonism . The target compound, bearing both the 2-benzylthiazole core and the ethanamine side chain, aligns with this established pharmacophore. It is a rational candidate for H₁ receptor screening panels, with the 4-methyl substituent offering an additional handle for modulating receptor subtype selectivity relative to unsubstituted analogs.

Cost-Sensitive Scale-Up of Thiazole Amine Building Blocks for Parallel Synthesis

At ~¥1,013 per gram from Leyan, the target compound is approximately 2.5× less expensive than the 2-phenyl analog 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine (~¥2,533/g from Bidepharm) . Combined with multi-vendor availability (Bidepharm, Leyan, CymitQuimica, Moldb), this compound offers superior procurement economics for parallel synthesis programs requiring gram-to-kilogram quantities, while maintaining equivalent purity specifications (≥95%) .

Quote Request

Request a Quote for 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.